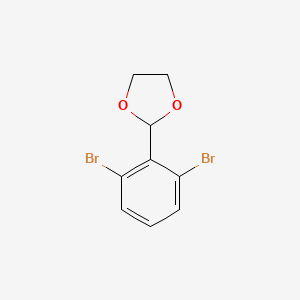

2-(2,6-Dibromophenyl)-1,3-dioxolane

Description

Structural Classification and Nomenclature within the 1,3-Dioxolane (B20135) Chemical Class

2-(2,6-Dibromophenyl)-1,3-dioxolane belongs to the class of heterocyclic compounds known as 1,3-dioxolanes. The core of the molecule is a five-membered ring containing two oxygen atoms at positions 1 and 3. This structure is formally a cyclic acetal (B89532), resulting from the condensation of a carbonyl compound with ethylene (B1197577) glycol. wikipedia.org In this specific molecule, the carbon atom at the 2-position of the dioxolane ring is substituted with a 2,6-dibromophenyl group.

The systematic IUPAC name for this compound is This compound . A common synonym, reflecting its synthetic origin, is 2,6-dibromobenzaldehyde (B1337937) ethylene acetal . The key structural features are the stable acetal, which serves as a protecting group for an aldehyde, and the two bromine atoms positioned ortho to the point of attachment on the phenyl ring. This substitution pattern imparts significant steric hindrance around the bond connecting the phenyl and dioxolane rings.

While specific experimental data for the 2,6-dibromo isomer is not widely published, the properties of related monobrominated isomers provide a useful reference point for understanding its likely physical characteristics.

Interactive Table: Properties of Related Monobromophenyl-1,3-dioxolanes

| Property | 2-(2-Bromophenyl)-1,3-dioxolane | 2-(3-Bromophenyl)-1,3-dioxolane (B93826) | 2-(4-Bromophenyl)-1,3-dioxolane |

| CAS Number | 34824-58-3 nih.gov | 17789-14-9 sigmaaldrich.com | 10602-01-4 sigmaaldrich.com |

| Molecular Formula | C₉H₉BrO₂ nih.gov | C₉H₉BrO₂ sigmaaldrich.com | C₉H₉BrO₂ sigmaaldrich.com |

| Molecular Weight | 229.07 g/mol nih.gov | 229.07 g/mol sigmaaldrich.com | 229.07 g/mol sigmaaldrich.com |

| Boiling Point | Not available | 132-133 °C / 8 mmHg sigmaaldrich.com | Not available |

| Density | Not available | 1.514 g/mL at 25 °C sigmaaldrich.com | Not available |

| Refractive Index | Not available | n20/D 1.563 sigmaaldrich.com | Not available |

Significance of Aryl-Substituted 1,3-Dioxolanes as Synthons in Complex Organic Synthesis

Aryl-substituted 1,3-dioxolanes are highly valuable synthons in organic synthesis primarily because they combine two crucial functionalities: a protected carbonyl group and a modifiable aromatic ring. The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones, stable to a wide range of non-acidic reagents, including organometallics, hydrides, and oxidizing agents. This stability allows for extensive chemical transformations to be performed on other parts of the molecule without affecting the latent aldehyde. The aldehyde can be readily regenerated when desired, typically by treatment with aqueous acid. organic-chemistry.org

The significance of this compound as a synthon is amplified by the presence of the two bromine atoms. These halogens serve as versatile handles for a multitude of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The presence of two bromine atoms allows for sequential or double-coupling reactions, enabling the construction of highly elaborate and substituted aromatic cores. A synthetic strategy could involve the selective reaction of one bromine atom, followed by a different reaction at the second bromine, and concluding with the deprotection of the dioxolane to reveal the aldehyde for further elaboration. This stepwise approach provides a high degree of control and convergence in the synthesis of complex molecules. For instance, the related compound 2-(3-bromophenyl)-1,3-dioxolane has been utilized in the synthesis of more complex acetals through arylation reactions. sigmaaldrich.com

Academic Research Landscape and Emerging Interests in Dibromophenyl-Substituted Dioxolane Systems

The academic research landscape for molecules like this compound is driven by the pursuit of novel molecular architectures with unique properties. The 2,6-disubstituted pattern is of particular interest due to the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation (high rotational barrier) around a single bond. wikipedia.org In this molecule, the steric bulk of the two ortho-bromine atoms restricts the free rotation of the phenyl ring relative to the dioxolane ring, creating a chiral axis. slideshare.netyoutube.com

This locked conformation can be exploited in several ways:

Asymmetric Synthesis: If the substituents introduced via cross-coupling are different, the resulting molecule can be chiral. The synthesis of single, stable atropisomers is a significant goal in modern drug discovery and catalysis, as different atropisomers can have vastly different biological activities or catalytic efficiencies. nih.govnih.gov

Materials Science: The rigid, well-defined three-dimensional structures derived from such synthons are valuable for creating novel polymers, liquid crystals, and other advanced materials with tailored properties.

Emerging research interests focus on the development of catalytic systems that can achieve selective mono-functionalization of the two bromine atoms. Overcoming the steric hindrance and controlling the regioselectivity of these transformations are significant synthetic challenges. The ability to sequentially replace the two bromine atoms with different functional groups opens a pathway to a vast chemical space of highly substituted, sterically congested aromatic compounds that are otherwise difficult to access. This capability is crucial for building molecules designed to interact with specific biological targets or to act as ligands in asymmetric catalysis.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dibromophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQDRLHISRGXQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 2,6 Dibromophenyl 1,3 Dioxolane

Reactivity Profile of the 1,3-Dioxolane (B20135) Heterocyclic Ring System

The 1,3-dioxolane ring serves as a protective group for the aldehyde functionality of 2,6-dibromobenzaldehyde (B1337937). Its reactivity is primarily centered around its cleavage to regenerate the parent aldehyde or its involvement in radical reactions.

Acid-Catalyzed Hydrolysis and Detailed Kinetic Investigations

The hydrolysis of 1,3-dioxolanes to their corresponding aldehyde and diol is a well-established acid-catalyzed process. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water leads to a hemiacetal, which then breaks down to the aldehyde and ethylene (B1197577) glycol.

While specific kinetic data for the hydrolysis of 2-(2,6-dibromophenyl)-1,3-dioxolane is not extensively documented, the reaction rate is known to be significantly influenced by the electronic and steric nature of the substituent at the C2 position. For analogous compounds, such as 2-aryl-2-phenyl-1,3-dithianes (the sulfur equivalent), hydrolysis rates are highly dependent on the substituents on the phenyl ring. rsc.org

The two ortho-bromo substituents in this compound are expected to exert significant influence:

Electronic Effect: Bromine is an electron-withdrawing group via induction, which would destabilize the positively charged oxocarbenium intermediate, thereby slowing down the rate of hydrolysis compared to an unsubstituted phenyl ring.

Steric Effect: The bulky bromine atoms at the ortho positions can cause steric hindrance, potentially impeding the approach of water to the intermediate carbocation and affecting the planarity of the system, which could either increase or decrease the rate depending on the exact transition state geometry.

In a related study on the hydrolysis of diclofenac (B195802) esters, a compound containing a 2,6-dichlorophenyl group showed that the ester linkage was susceptible to hydrolysis, with the rate being pH-dependent. monash.edu Although this involves an ester and not a dioxolane, it highlights the reactivity of systems bearing di-ortho-halo-substituted phenyl groups.

Table 1: Predicted Relative Hydrolysis Rates Based on Substituent Effects This table is a conceptual representation based on established chemical principles, not experimental data for this specific compound.

| Compound | Substituent Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|

| 2-Phenyl-1,3-dioxolane (B1584986) | Reference (unsubstituted) | Baseline |

| 2-(4-Nitrophenyl)-1,3-dioxolane | Strong electron-withdrawing (para) | Slower |

| 2-(4-Methoxyphenyl)-1,3-dioxolane | Strong electron-donating (para) | Faster |

| This compound | Inductive electron-withdrawing and steric hindrance (ortho) | Slower |

Ring-Opening Reactions for Aldehyde Regeneration and Further Derivatization

The primary synthetic utility of the 1,3-dioxolane group is the protection of an aldehyde. Consequently, its ring-opening (deprotection) to regenerate 2,6-dibromobenzaldehyde is a crucial transformation. This is typically achieved under acidic conditions, which are the reverse of the conditions used for its formation. A variety of acid catalysts can be employed, ranging from aqueous mineral acids (like HCl) to Lewis acids in the presence of a water source. The reaction effectively liberates the aldehyde for subsequent reactions, such as oxidation, reduction, or olefination.

Formation of Stable Dioxolanyl Radical Species and Their Reactivity

The formation of a stable radical at the C2 position of the dioxolane ring is less common than its ionic cleavage. However, radical species can be generated. For instance, the cyclization of certain peroxyl radicals can lead to the formation of a dioxolanyl radical intermediate. nih.gov More relevant is the generation of the 1,3-dioxolan-2-yl radical from 1,3-dioxolane itself, which can then participate in substitution reactions. researchgate.net For this compound, abstraction of the hydrogen atom at the C2 position would generate the corresponding 2-(2,6-dibromophenyl)-1,3-dioxolan-2-yl radical. The stability of this radical would be influenced by the adjacent phenyl ring. However, literature specifically detailing the formation and reactivity of a stable radical from this particular substrate is limited.

Reactivity of the 2,6-Dibromophenyl Moiety

The 2,6-dibromophenyl portion of the molecule is a versatile scaffold for building more complex molecular architectures, primarily through reactions that substitute the bromine atoms.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org The bromine atoms in this compound are halogens, which are deactivating towards electrophilic substitution but are not strong activating groups for SNAr. Therefore, substituting the bromine atoms via a classical SNAr mechanism would be challenging and likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH2). youtube.comyoutube.com Under such forceful conditions, an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate might occur, which could lead to a mixture of substitution products. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The bromine atoms on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. A significant challenge with this compound is the steric hindrance around the bromine atoms, which can impede the oxidative addition step and subsequent steps in the catalytic cycle. This steric crowding makes the second substitution significantly more difficult than the first, allowing for selective mono-arylation under controlled conditions. Achieving di-substitution would require more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems.

The Negishi reaction , which utilizes an organozinc reagent, is another powerful tool. monash.edu Organozinc reagents are generally more reactive than organoboranes, which can sometimes overcome the steric hindrance presented by the ortho-substituents, making Negishi coupling a viable alternative for forming C-C bonds at the sterically congested positions of the dibromophenyl ring.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Dibromoarenes This table presents typical conditions for related substrates, illustrating potential pathways for this compound.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Expected Outcome |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura (Mono-coupling) | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene (B28343)/H₂O | 80-100 | Mono-substituted product favored |

| Suzuki-Miyaura (Di-coupling) | Phenylboronic acid (2.5 eq) | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | Dioxane | 100-120 | Di-substituted product |

| Negishi (Mono-coupling) | Phenylzinc chloride (1.2 eq) | Pd(PPh₃)₄ (5 mol%) | - | THF | 25-66 | Mono-substituted product |

| Negishi (Di-coupling) | Phenylzinc chloride (2.5 eq) | Pd(dba)₂ / SPhos (5 mol%) | - | THF/Toluene | 80-110 | Di-substituted product |

Lithiation and Subsequent Electrophilic Trapping Reactions

The structure of this compound offers specific sites for metallation, primarily through lithium-halogen exchange. Given the presence of two bromine atoms on the phenyl ring, treatment with strong organolithium bases, such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures, is expected to preferentially induce a lithium-halogen exchange at one of the C-Br bonds rather than deprotonation of the aromatic or dioxolane C-H bonds. This regioselectivity arises from the high reactivity of the carbon-bromine bond towards such reagents.

The resulting aryllithium intermediate is a potent nucleophile and can be trapped by a wide range of electrophiles. This two-step sequence provides a powerful method for introducing a variety of functional groups at an ortho position of the protected benzaldehyde (B42025). The dioxolane ring, serving as an acid-labile protecting group for the aldehyde functionality, is generally stable under the anhydrous, low-temperature conditions required for these reactions. Subsequent acidic workup can then unmask the aldehyde, yielding a 2-bromo-6-substituted benzaldehyde derivative. This strategy allows for precise molecular editing, making the parent compound a valuable synthon for complex, sterically hindered aromatic aldehydes. The stereochemical course of such lithiation-trapping sequences can be influenced by the solvent used, with coordinating solvents sometimes leading to different stereochemical outcomes compared to non-coordinating ones. nih.govnih.gov

Chemoselective Oxidation and Reduction Reactions

Transformations Affecting the Aromatic Ring

The dibrominated aromatic ring of this compound is the primary site for a variety of chemoselective transformations, particularly transition-metal-catalyzed cross-coupling reactions. The bromine atoms act as effective leaving groups, enabling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the ortho positions.

The dioxolane group's stability under many of these reaction conditions is crucial, as it effectively masks the reactive aldehyde functionality. This allows for selective modification of the aromatic core without interference from the formyl group. For instance, a Suzuki coupling could introduce a new aryl or alkyl group in place of one bromine atom, which could be followed by a second, different coupling at the remaining bromine position. This sequential functionalization provides a route to complex, unsymmetrically substituted benzaldehyde derivatives after deprotection of the dioxolane acetal (B89532). iu.edu

Reactions Involving the Dioxolane Ring under Specific Conditions

The 1,3-dioxolane ring in this compound functions as a robust protecting group for the aldehyde. Its primary transformation is cleavage under acidic conditions to regenerate the parent carbonyl compound, 2,6-dibromobenzaldehyde. wikipedia.org This deprotection is typically achieved through acid-catalyzed hydrolysis.

Specific conditions for this transformation involve treating the compound with an acid in the presence of water. For example, similar acetals have been successfully cleaved using concentrated hydrochloric acid in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and elimination of ethylene glycol yields the desired aldehyde. The steric hindrance imposed by the two ortho-bromine substituents on the phenyl ring may influence the rate of hydrolysis, potentially requiring more forcing conditions compared to unhindered 2-phenyl-1,3-dioxolanes.

Mechanistic Insights into Radical Chain Processes

Hydrogen Atom Transfer (HAT) from the Dioxolane C-2 Position

The C-2 position of the 1,3-dioxolane ring is a key site for radical reactivity. The C-H bond at this position is susceptible to abstraction by a suitable radical species in a process known as Hydrogen Atom Transfer (HAT). nsf.gov This process is a cornerstone of generating the nucleophilic 2-dioxolanyl radical. The successful generation of this radical relies on the HAT from the C-2 position of the dioxolane to a highly reactive radical initiator. nsf.gov This initiation can be achieved under mild conditions using photochemistry, for example, through visible-light-promoted reactions involving an iridium catalyst and an oxidant like persulfate. nsf.govacs.org The driving force for this abstraction is the formation of a more stable radical and the thermodynamically favorable nature of the HAT process. The resulting 2-dioxolanyl radical is a valuable intermediate for forming new chemical bonds. rsc.org

Radical Additions to Electron-Deficient Alkenes and Imines

Once formed via HAT, the nucleophilic 2-dioxolanyl radical readily participates in addition reactions with electron-deficient substrates. nsf.gov This reactivity provides an expedient pathway to protected, complex aldehydes. nsf.gov The radical undergoes conjugate addition to electron-deficient alkenes (e.g., acrylates, chromones) and imines or their derivatives (e.g., N-acyl aldohydrazones), forming a new carbon-centered radical intermediate. nsf.govdocksci.comnih.gov This intermediate then propagates a radical chain by abstracting a hydrogen atom from another molecule of the starting dioxolane, thus regenerating the 2-dioxolanyl radical. nsf.gov This chain mechanism makes the process efficient. nsf.gov The addition of the dioxolanyl radical to N-acyl aldohydrazones has been shown to proceed with good diastereoselectivity, offering a route for the asymmetric synthesis of α-amino acid derivatives. nih.gov

Table 1: Representative Examples of Radical Addition of Dioxolanyl Radicals to Electron-Deficient Substrates This table shows examples of the general reaction class. The aryl group (Ar) is not limited to 2,6-dibromophenyl.

| Ar Group on Dioxolane | Radical Acceptor | Catalyst/Initiator | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Phenyl | Methyl Acrylate | Co(salen), TBHP | 1,3-Dioxolane | Methyl 4-(1,3-dioxolan-2-yl)-2-(4-(tert-butyl)benzyl)butanoate | 83 | docksci.comnih.gov |

| Phenyl | N-Phenylmaleimide | Ir(ppy)₃, Na₂S₂O₈ | 1,3-Dioxolane | 3-(1,3-Dioxolan-2-yl)-1-phenylpyrrolidine-2,5-dione | 85 | nsf.gov |

| Phenyl | (E)-Chalcone | Ir(ppy)₃, Na₂S₂O₈ | 1,3-Dioxolane | 2-(2,3-Diphenylpropyl)-1,3-dioxolane | 93 | nsf.gov |

| Not Specified | N-Acyl Aldohydrazone | (PhCOO)₂ | 1,3-Dioxolane | Diastereomeric Adducts | 70-90 | nih.gov |

Thermal Decomposition and Gas-Phase Elimination Mechanisms

The thermal decomposition and gas-phase elimination of this compound are critical areas of study for understanding its stability and potential transformation pathways under elevated temperatures. While specific experimental data on the thermal behavior of this particular compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, including other dioxolanes and brominated aromatic compounds.

Theoretical and experimental studies on similar acetals and ketals suggest that the gas-phase thermal elimination often proceeds through a concerted, non-synchronous cyclic transition state. nih.gov For instance, the thermal decomposition of compounds like 2,2-diethoxypropane (B95019) involves a four-membered cyclic transition state, where the elongation of a carbon-oxygen bond is the rate-determining step. nih.gov A similar mechanism could be postulated for this compound, involving the cleavage of the C-O bonds within the dioxolane ring.

Furthermore, the presence of the dibromophenyl group introduces additional decomposition pathways characteristic of brominated flame retardants. cetjournal.itcetjournal.it Upon heating, many brominated aromatic compounds undergo the cleavage of the carbon-bromine bond, leading to the formation of bromine radicals. These radicals can then abstract hydrogen atoms from other molecules or from the compound itself, resulting in the formation of hydrogen bromide (HBr). cetjournal.it

A plausible decomposition pathway for this compound could also involve a 1,3-hydrogen shift mechanism. This type of rearrangement has been identified in the thermal decomposition of other brominated flame retardants like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). researchgate.netnih.gov In such a mechanism, a hydrogen atom from the dioxolane ring could shift to one of the bromine-bearing carbon atoms on the phenyl ring, leading to the elimination of HBr and the formation of a more stable unsaturated structure.

Table 1: Potential Thermal Decomposition Products of this compound (Hypothesized based on related compounds)

| Potential Product | CAS Number | Plausible Formation Pathway |

| 2,6-Dibromobenzaldehyde | 56736-67-7 | Ring opening of the dioxolane |

| Hydrogen Bromide | 10035-10-6 | C-Br bond cleavage and H-abstraction |

| Ethylene Glycol | 107-21-1 | Fragmentation of the dioxolane ring |

| Brominated Phenols | Varies | Rearrangement and fragmentation |

| Polybrominated Dibenzofurans | Varies | Secondary reactions at high temperatures |

Table 2: Key Mechanistic Features in the Thermal Decomposition of Related Compounds

| Compound/Class | Key Mechanism | Primary Products | Reference |

| 2,2-Diethoxypropane | Four-membered cyclic transition state | Ethanol, Acetone, Ethylene | nih.gov |

| Brominated Flame Retardants (general) | C-Br bond scission, HBr formation | Hydrogen Bromide, Brominated hydrocarbons | cetjournal.it |

| 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) | 1,3-hydrogen shift | 2,4,6-Tribromophenol, 1,3,5-Tribromo-2-(vinyloxy)benzene | researchgate.netnih.gov |

It is important to emphasize that the detailed mechanisms and product distributions for the thermal decomposition of this compound would require specific experimental investigation, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and theoretical calculations using methods like density functional theory (DFT).

Advanced Spectroscopic and Structural Characterization of 2 2,6 Dibromophenyl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. bbhegdecollege.compitt.edu High-resolution 1D and 2D NMR experiments would provide a detailed picture of the atomic framework of 2-(2,6-dibromophenyl)-1,3-dioxolane.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2,6-dibromophenyl ring and the 1,3-dioxolane (B20135) moiety. The aromatic region would likely display a triplet and a doublet for the C4'-H and C3'/C5'-H protons, respectively, due to spin-spin coupling. The dioxolane ring protons would likely appear as a complex multiplet, while the acetal (B89532) proton at the C2 position would be a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. The carbon attached to the two oxygen atoms (C2) would have a characteristic chemical shift in the acetal region. The carbons bearing the bromine atoms (C2'/C6') would be significantly influenced by the halogen's electronegativity and would appear in a predictable region of the aromatic spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2-H | ~5.8-6.0 | - |

| O-CH₂-CH₂-O | ~3.9-4.2 | ~65-70 |

| C3'/C5'-H | ~7.5-7.7 | ~130-132 |

| C4'-H | ~7.1-7.3 | ~128-130 |

| C1' | - | ~135-138 |

| C2'/C6' | - | ~120-125 |

| C2 | - | ~100-105 |

Application of 2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning NMR signals and confirming the connectivity of atoms. numberanalytics.comnumberanalytics.com For this compound, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be expected between the aromatic protons (C4'-H and C3'/C5'-H) and between the protons of the ethylene (B1197577) glycol unit in the dioxolane ring, confirming their connectivity. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the acetal proton to C2 and the dioxolane protons to their respective carbons. numberanalytics.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connection between the dibromophenyl ring and the dioxolane ring through correlations between the acetal proton (C2-H) and the aromatic carbons (C1', C2', C6'). numberanalytics.com

Stereochemical Assignment through NMR Anisotropy Effects

The spatial arrangement of the 2,6-dibromophenyl ring relative to the 1,3-dioxolane ring can be investigated using the Nuclear Overhauser Effect (NOE). wordpress.com NOE is a through-space interaction that can detect protons that are close in space, even if they are not directly bonded. wordpress.com By observing NOE correlations between the acetal proton (C2-H) and the ortho-protons of the dibromophenyl ring, the preferred conformation of the molecule in solution could be inferred. The diamagnetic anisotropy of the aromatic ring can also influence the chemical shifts of nearby protons on the dioxolane ring, providing further stereochemical insights. khanacademy.orgyoutube.com

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the dioxolane ring (e.g., envelope or twist) and the torsion angles defining the orientation of the dibromophenyl group relative to the dioxolane ring.

Intermolecular interactions: How the molecules pack in the crystal lattice, revealing any hydrogen bonding, halogen bonding, or other non-covalent interactions.

While no published crystal structure for this specific compound was found in the searched databases, such an analysis would be definitive in establishing its solid-state architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.orgcapes.gov.brirb.hrresearchgate.netrsc.org The spectra would show characteristic absorption or scattering bands for the functional groups present in this compound.

Expected Vibrational Frequencies

| Functional Group/Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C-O-C stretch (dioxolane) | 1050-1150 |

| C-Br stretch | 500-650 |

| Aromatic C=C stretch | 1450-1600 |

The analysis of the low-frequency region in the Raman spectrum could also provide information about the conformational dynamics of the dioxolane ring, such as pseudorotation. aip.orgcapes.gov.br

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophore in this compound is the dibromophenyl group. The UV/Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring. The presence of the bromine atoms may cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene (B151609).

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. nih.gov Many aromatic compounds fluoresce, and a fluorescence spectrum of this compound would reveal its emission properties. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. However, the presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing.

Theoretical and Computational Chemistry of 2 2,6 Dibromophenyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(2,6-Dibromophenyl)-1,3-dioxolane. These calculations provide a detailed picture of electron distribution, orbital energies, and other properties that govern molecular behavior.

Electronic Structure: The 2,6-dibromo substitution on the phenyl ring is expected to dominate the electronic properties of the molecule. The two bromine atoms exert strong, competing electronic effects:

Inductive Effect: As highly electronegative atoms, the bromines withdraw electron density from the aromatic ring through the sigma bonds, making the ring more electron-poor.

Resonance Effect: The lone pairs on the bromine atoms can be donated into the aromatic pi-system, which would typically be an electron-donating effect. However, for halogens heavier than fluorine, this resonance effect is generally weaker than the inductive effect.

DFT calculations can precisely map these effects. A calculated electrostatic potential (ESP) map would likely show a region of lower electron density (more positive potential) on the phenyl ring, particularly at the ortho and para positions relative to the bromine atoms, and higher electron density around the bromine and dioxolane oxygen atoms.

Reactivity Prediction: The electronic structure informs the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context.

HOMO: The location and energy of the HOMO indicate the most likely sites for electrophilic attack. For this molecule, the HOMO is expected to be localized on the dioxolane oxygen atoms or the pi-system of the phenyl ring, despite the deactivating effect of the bromines.

LUMO: The LUMO's location and energy indicate susceptibility to nucleophilic attack. The LUMO would likely be centered on the antibonding orbitals of the C-Br bonds or the aromatic ring.

DFT calculations provide quantitative values for these frontier orbitals, allowing for the prediction of reactivity towards different reagents. Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to further quantify the molecule's reactivity profile.

Table 5.1.1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Characteristic |

| Dipole Moment | Moderate to high, influenced by the polar C-Br and C-O bonds. The symmetrical bromine substitution may reduce the net dipole. |

| HOMO Energy | Relatively low compared to unsubstituted 2-phenyl-1,3-dioxolane (B1584986), indicating lower susceptibility to electrophiles. |

| LUMO Energy | Lowered by the electron-withdrawing bromine atoms, suggesting increased susceptibility to nucleophiles. |

| HOMO-LUMO Gap | A significant energy gap is expected, indicating high kinetic stability. |

| Electrostatic Potential (ESP) | Negative potential around oxygen and bromine atoms; positive or near-neutral potential on the hydrogen atoms of the rings. |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is essential for mapping the energetic pathways of chemical reactions, including identifying the high-energy transition state (TS) structures that act as barriers between reactants and products. ims.ac.jpsciencedaily.com For this compound, key reactions to model would be its synthesis (acetalization) and its hydrolysis.

Acetalization Reaction: The formation from 2,6-dibromobenzaldehyde (B1337937) and ethylene (B1197577) glycol, typically under acidic catalysis, involves several steps. Computational methods can model each step:

Protonation of the aldehyde's carbonyl oxygen.

Nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal.

Protonation of the remaining hydroxyl group.

Loss of a water molecule to form a resonance-stabilized carbocation.

Intramolecular cyclization via attack by the second hydroxyl group.

Deprotonation to yield the final product.

The bulky 2,6-dibromo substituents would sterically hinder the approach of the nucleophilic ethylene glycol, likely increasing the activation energy for the initial attack and subsequent steps compared to an unsubstituted benzaldehyde (B42025). Locating the transition state for each step using methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods would quantify these steric effects. ims.ac.jpsciencedaily.com The calculated energy profile would reveal the rate-determining step of the reaction.

Hydrolysis Reaction: The reverse reaction, acid-catalyzed hydrolysis back to the aldehyde and diol, follows the microscopic reverse of the formation mechanism. The large steric hindrance from the dibromophenyl group could also influence the stability of the carbocation intermediate formed during the ring-opening process, potentially affecting the hydrolysis rate.

Table 5.2.1: Hypothetical Reaction Modeling Parameters for this compound

| Reaction Step | Expected Computational Finding |

| Nucleophilic attack on carbonyl | Higher activation energy compared to 2-phenyl-1,3-dioxolane due to steric clash between the incoming nucleophile and the ortho-bromine atoms. |

| Hemiacetal intermediate formation | Likely a thermodynamically accessible intermediate, but its conformation will be constrained by the bulky aryl group. |

| Transition State for water loss | The geometry would show an elongated C-OH2 bond and developing positive charge on the benzylic carbon, stabilized by the dioxolane oxygen. |

| Intramolecular cyclization | The transition state for this step would be influenced by the flexibility of the five-membered ring and the orientation of the dibromophenyl group. |

Conformational Analysis and Prediction of Stereoisomer Stability

The five-membered dioxolane ring is not planar and is known for its conformational flexibility. datapdf.com It typically adopts either an "envelope" (C_s symmetry) or a "half-chair" (C_2 symmetry) conformation, with a very low energy barrier for interconversion between them, a process known as pseudorotation. datapdf.com

For this compound, the major conformational questions involve:

The conformation of the dioxolane ring itself (envelope vs. half-chair/twist).

The rotational orientation (dihedral angle) of the 2,6-dibromophenyl group relative to the dioxolane ring.

The two bulky bromine atoms at the ortho positions create significant steric hindrance, which will strongly dictate the preferred rotational angle of the phenyl ring. It is highly probable that the lowest energy conformation will feature the phenyl ring oriented roughly perpendicular to the mean plane of the dioxolane ring to minimize the steric clash between the bromine atoms and the hydrogen atoms at the 4 and 5 positions of the dioxolane ring.

A conformational search using computational methods would identify several local energy minima. The stability of these conformers would be compared based on their calculated free energies.

Table 5.3.1: Predicted Stable Conformers of this compound

| Conformer Description | Predicted Relative Stability | Key Dihedral Angles (Hypothetical) |

| Perpendicular Phenyl Ring / Envelope Dioxolane | Likely the global minimum energy conformer. Minimizes steric interactions between the bulky substituents and the dioxolane ring. | C(ortho)-C(ipso)-C(acetal)-O ≈ ±90° |

| Perpendicular Phenyl Ring / Twist Dioxolane | A low-energy conformer, very close in energy to the envelope conformation, accessible via pseudorotation. | C(ortho)-C(ipso)-C(acetal)-O ≈ ±90° |

| Coplanar Phenyl Ring | Highly unstable due to severe steric repulsion between the bromine atoms and the C4/C5 hydrogens of the dioxolane ring. This would represent a rotational transition state, not a minimum. | C(ortho)-C(ipso)-C(acetal)-O ≈ 0° or 180° |

Since the molecule is achiral, there are no stable stereoisomers like enantiomers or diastereomers to consider, unless chiral centers are introduced at the 4 and 5 positions of the dioxolane ring.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum calculations provide static pictures of minimum energy structures and transition states, Molecular Dynamics (MD) simulations offer a way to understand the molecule's dynamic behavior over time at a given temperature. nih.gov An MD simulation would provide a movie-like trajectory of the atoms, revealing the flexibility and accessible conformations of the molecule in a simulated environment (e.g., in a solvent box).

For this compound, an MD simulation could be used to explore:

Dioxolane Ring Puckering: The simulation would show the continuous pseudorotation of the five-membered ring, illustrating its flexibility and the time spent in different envelope and twist conformations.

Phenyl Group Rotation: The simulation would track the torsional angle between the phenyl and dioxolane rings. It would likely show that the ring librates around the low-energy perpendicular orientation, with occasional, high-energy excursions to more planar alignments.

Solvent Interactions: By including explicit solvent molecules (like water or an organic solvent), MD can model how solvent molecules arrange around the solute and influence its conformational preferences. The hydrophobic dibromophenyl group and the more polar dioxolane moiety would show distinct solvation patterns.

The setup for such a simulation would involve selecting an appropriate force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated box of solvent, and integrating Newton's equations of motion over time. nih.gov Analysis of the resulting trajectory would yield valuable information on the dynamic conformational landscape of the molecule.

Table 5.4.1: Parameters and Expected Outcomes of an MD Simulation

| Simulation Parameter | Typical Choice | Purpose |

| Force Field | General Amber Force Field (GAFF), CGenFF | Provides the potential energy function for atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the surrounding solvent environment. |

| Ensemble | NVT (constant volume, temp) or NPT (constant pressure, temp) | Maintains thermodynamic conditions relevant to experimental settings. |

| Simulation Time | 10s to 100s of nanoseconds | Allows for sufficient sampling of conformational space to observe relevant dynamic events. |

| Expected Outcome | Description | |

| RMSD Plot | Low root-mean-square deviation after equilibration. | Confirms the simulation has reached a stable state. |

| Dihedral Analysis | Distribution of key dihedral angles peaked around stable conformers. | Quantifies the rotational freedom and preferred orientation of the phenyl ring relative to the dioxolane. |

| Radial Distribution Functions | Peaks indicating probable distances between solute and solvent atoms. | Describes the structure of the solvent shell around different parts of the molecule. |

Strategic Applications of 2 2,6 Dibromophenyl 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Versatile Protected Aldehyde Equivalent (Acetal) in Multi-Step Syntheses

In the realm of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes, being highly susceptible to oxidation, reduction, and nucleophilic attack, often require protection. The 1,3-dioxolane (B20135) group in 2-(2,6-dibromophenyl)-1,3-dioxolane serves as a robust protecting group for the aldehyde functionality. wikipedia.orgorganic-chemistry.org This cyclic acetal (B89532) is stable under a variety of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with an unprotected aldehyde. organic-chemistry.org

The formation of the dioxolane is typically achieved through the acid-catalyzed reaction of an aldehyde with ethylene (B1197577) glycol. wikipedia.org This protection strategy allows chemists to perform various transformations on other parts of the molecule, such as the bromine-substituted phenyl ring, without affecting the latent aldehyde. Once the desired modifications are complete, the aldehyde can be readily regenerated by hydrolysis under acidic conditions. organic-chemistry.org This "protect-transform-deprotect" sequence is a cornerstone of complex molecule synthesis, and this compound provides a reliable means to employ this strategy.

The stability of the dioxolane protecting group is crucial. It withstands conditions often used in cross-coupling reactions, which are frequently employed to modify the dibromophenyl moiety. This resilience makes it an invaluable tool for constructing intricate molecular frameworks where precise control over reactivity is paramount.

Utilization as a Key Building Block for the Synthesis of Complex Organic Molecules

Beyond its role in protecting aldehydes, this compound serves as a versatile building block for the construction of a diverse array of complex organic molecules. The presence of two bromine atoms on the phenyl ring provides handles for sequential and selective functionalization, making it a valuable starting material for various synthetic endeavors.

Precursor in the Development of New Synthetic Methodologies

The unique structural features of this compound make it an ideal substrate for developing and testing new synthetic methodologies. The two bromine atoms can be selectively addressed in cross-coupling reactions, allowing for the stepwise introduction of different substituents. This controlled reactivity is essential for creating molecular diversity from a single starting material. For instance, its analogs are used in the development of novel synthetic strategies for creating complex natural products. nih.gov

Intermediate in the Synthesis of Pyrazole (B372694) and Anthranilic Acid Amide Scaffolds

The dibromophenyl moiety of the molecule can be transformed into various heterocyclic structures, which are prevalent in medicinal chemistry. For example, through a series of synthetic steps, the bromine atoms can be replaced or used to facilitate ring-forming reactions to generate pyrazole derivatives. Pyrazoles are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. chim.itnih.govdergipark.org.trorganic-chemistry.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govdergipark.org.trorganic-chemistry.org The 2,6-dibromobenzaldehyde (B1337937), which can be deprotected from the dioxolane, can be a precursor to the necessary dicarbonyl intermediates.

Similarly, the dibromophenyl group can be a starting point for the synthesis of anthranilic acid amides. These motifs are key components in a number of pharmaceuticals and agrochemicals. google.comekb.eg The synthesis of anthranilic acid derivatives can be achieved through various methods, including the Hofmann rearrangement of phthalimides derived from the corresponding phthalic anhydrides. ekb.eg The dibromophenyl group can be elaborated to form the required precursors for these transformations.

Starting Material for the Preparation of Platinum Complexes for Chemical Research

The field of organometallic chemistry often utilizes ligands with specific steric and electronic properties to create metal complexes with desired reactivity. The 2,6-dibromophenyl group, after suitable modification, can serve as a ligand for transition metals like platinum. The bromine atoms can be replaced with other functional groups that can coordinate to the metal center. These platinum complexes are of interest for their potential applications in catalysis and materials science.

Applications in Polymer Chemistry and Advanced Materials Science

The reactivity of the dibromophenyl group also extends to the field of polymer chemistry, where it can be used as a monomer to create specialized polymers with tailored properties.

Use as a Monomer in the Production of Tailored Polymeric Materials

Dibromo-functionalized aromatic compounds are common monomers in cross-coupling polymerization reactions, such as Suzuki or Stille couplings. ossila.com These reactions allow for the formation of carbon-carbon bonds between monomer units, leading to the creation of conjugated polymers. These polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound, with its two reactive bromine sites, can be polymerized to form polymers with a polyacetal backbone, which may have unique solubility and processing characteristics. google.comescholarship.org The protected aldehyde group could also be deprotected in the final polymer to introduce reactive sites for further functionalization or cross-linking.

Integration into Formulations for Specialized Coatings and Adhesives

The strategic incorporation of this compound into formulations for specialized coatings and adhesives is an area of growing interest, driven by the compound's unique bifunctional nature. The dibromophenyl group offers the potential for enhanced flame retardancy, a critical attribute in numerous high-performance applications. Simultaneously, the 1,3-dioxolane moiety can act as a reactive site for polymerization or as a precursor to a reactive aldehyde group, enabling its integration into various polymer matrices. This dual functionality allows for the development of coatings and adhesives with tailored properties, including improved thermal stability, adhesion, and chemical resistance.

The integration of this compound can be approached through several synthetic strategies. One primary method involves its use as a comonomer in polymerization reactions. The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization, which can be initiated by Lewis or Brønsted acids. researchgate.netrsc.org This process allows for the direct incorporation of the dibromophenyl unit into the backbone of various polymers, such as polyethers or polyacetals. The resulting polymers would inherently possess the flame-retardant characteristics imparted by the bromine atoms.

Another approach involves the hydrolysis of the 1,3-dioxolane group back to its parent aldehyde, 2,6-dibromobenzaldehyde. This aldehyde can then participate in various condensation reactions to form functional polymers. For instance, it can be used in the synthesis of phenol-formaldehyde or urea-formaldehyde type resins, where the dibromophenyl group would be incorporated as a pendant moiety. Furthermore, the aldehyde functionality can be used to graft the molecule onto existing polymer backbones that contain reactive groups like amines, leading to functionalized polymers with enhanced properties. scielo.brnih.gov

The presence of the bulky and halogenated dibromophenyl group can also influence the physical properties of the coating or adhesive. It can increase the glass transition temperature (Tg) of the polymer matrix, leading to improved thermal stability. Moreover, the aromatic nature of the phenyl ring can enhance the adhesive properties of the formulation by promoting pi-stacking interactions with substrates that have aromatic character. The acetal group of the dioxolane can also act as a compatibilizer in polymer blends, improving the miscibility of otherwise immiscible components and leading to more uniform and robust materials. google.com

Hypothetical Formulation Data for a Flame-Retardant Epoxy Coating

To illustrate the potential application of this compound, a hypothetical formulation for a two-component flame-retardant epoxy coating is presented below. In this scenario, the dioxolane is used as a reactive additive.

| Component | Function | Weight Percentage (%) |

| Part A: Resin | ||

| Bisphenol A diglycidyl ether (DGEBA) | Epoxy Resin | 60 |

| This compound | Reactive Flame Retardant | 15 |

| Reactive Diluent (e.g., C12-C14 glycidyl (B131873) ether) | Viscosity Reducer | 5 |

| Part B: Hardener | ||

| Cycloaliphatic Amine Hardener | Curing Agent | 20 |

Note: This is a hypothetical formulation for illustrative purposes.

Expected Performance Enhancements

The inclusion of this compound in such a formulation is anticipated to yield several performance benefits. The primary advantage would be improved flame retardancy due to the high bromine content of the additive. During combustion, the bromine atoms can act as radical scavengers in the gas phase, interrupting the exothermic processes of the fire. Reactive flame retardants, which are chemically bound to the polymer matrix, are often preferred over additive types as they are less prone to migration and leaching, ensuring long-term performance. nih.gov

Furthermore, the potential for the dioxolane ring to react with components of the epoxy system could lead to a more cross-linked and robust network. This would translate to enhanced mechanical properties, such as hardness and abrasion resistance, as well as improved chemical resistance. The aromatic rings of the dibromophenyl group could also contribute to better adhesion on metal and other high-energy surfaces. specialchem.com

Research Findings on Related Compounds

While direct research on this compound in coatings is limited, studies on analogous compounds provide strong support for its potential applications. Research on brominated flame retardants has extensively documented their effectiveness in a wide range of polymers. mst.dk Similarly, the ring-opening polymerization of dioxolane and its derivatives is a well-established method for producing functional polyethers and polyacetals. researchgate.netrsc.orgrsc.org The synthesis of functional polymers from substituted benzaldehydes further underscores the versatility of the aldehyde precursor to the dioxolane . nih.govresearchgate.net These related findings create a strong theoretical foundation for the strategic use of this compound as a valuable component in advanced coatings and adhesives.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for Synthesis and Transformations

The future development of chemistry involving 2-(2,6-Dibromophenyl)-1,3-dioxolane will heavily rely on the innovation of catalytic systems for both its synthesis and subsequent transformations.

The primary route to this compound involves the acetalization of 2,6-dibromobenzaldehyde (B1337937) with ethylene (B1197577) glycol. While traditional acid catalysis is feasible, the steric hindrance imposed by the two ortho-bromo substituents necessitates harsh conditions, potentially leading to lower yields and side reactions. nih.govthieme-connect.de Future research is expected to focus on milder and more efficient catalytic systems. Metal-Organic Frameworks (MOFs), such as UiO-66 and its derivatives, have shown promise as highly effective heterogeneous catalysts for the acetalization of various benzaldehydes, offering high stability and recyclability. researchgate.netrsc.org The development of MOF catalysts with tailored pore sizes and acidity could provide a significant improvement for the synthesis of sterically demanding acetals like this compound. researchgate.netresearchgate.net

Once synthesized, the two bromine atoms on the phenyl ring are prime handles for further functionalization through catalytic cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are standard methods for forming carbon-carbon bonds. nih.gov A key challenge and a direction for future research will be achieving selective mono-arylation, which can be difficult to control in solution-phase synthesis. nih.gov Ruthenium-catalyzed C-H arylation presents another advanced transformation pathway, although C-H arylations with 2,6-disubstituted aryl halides have been historically challenging. dicp.ac.cn The development of specialized ligands is crucial to facilitate the oxidative addition of the sterically hindered aryl halide and suppress unwanted side reactions. dicp.ac.cn

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Catalyst | Key Advantages | Research Focus |

|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid | Low cost, readily available | Optimization for sterically hindered substrates, minimization of side reactions. mdpi.com |

| Heterogeneous Acid | Metal-Organic Frameworks (e.g., UiO-66) | High efficiency, recyclability, tunable acidity. researchgate.netrsc.org | Design of MOFs with appropriate pore structure and acidity for bulky substrates. |

| Lewis Acid | Scandium(III) triflate | Mild reaction conditions. organic-chemistry.org | Exploring catalyst loading and substrate scope for dibrominated systems. |

Exploration of Unconventional Reactivity Pathways and Novel Chemical Transformations

Beyond conventional cross-coupling, future research may uncover novel reactivity for this compound. The field of mechanochemistry, where mechanical force is used to drive chemical reactions, offers a promising avenue. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling of dibromoarenes under mechanochemical conditions has been shown to selectively yield mono-arylated products, a transformation that is difficult to achieve in solution. nih.gov This selectivity arises because the crystalline mono-arylated product has lower diffusion in the solid reaction mixture compared to the liquid starting material. nih.gov

Another area for exploration is the reactivity of the dioxolane ring itself. While typically viewed as a stable protecting group, the 1,3-dioxolane (B20135) moiety can participate in radical chain processes. organic-chemistry.orgorganic-chemistry.org Thiol-promoted, site-specific radical addition of 1,3-dioxolane to imines has been demonstrated, suggesting that the dioxolane ring could be used as a reactive handle under specific conditions. organic-chemistry.org Furthermore, ionic liquids have been employed as catalysts for the dual activation of dioxolanes, facilitating their cleavage under mild conditions. researchgate.netresearchgate.net Investigating these unconventional deprotection strategies could lead to novel synthetic routes where the aldehyde is unmasked in the presence of sensitive functional groups.

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

For this compound to be a viable intermediate in larger-scale applications, such as pharmaceuticals or materials science, its production must be scalable, safe, and efficient. Flow chemistry offers significant advantages over traditional batch processing for achieving these goals. beilstein-journals.org Halogenation reactions, which can be highly exothermic and difficult to control in batch, are well-suited to the enhanced heat and mass transfer capabilities of microreactors. rsc.orgresearchgate.net

The synthesis of this compound via acetalization could be readily adapted to a flow process. Pumping streams of 2,6-dibromobenzaldehyde and ethylene glycol through a heated reactor packed with a solid-supported acid catalyst would allow for continuous production, precise control over reaction time and temperature, and easier purification. beilstein-journals.org This approach minimizes the handling of hazardous materials and can improve reaction yields and selectivity. researchgate.net

Furthermore, the integration of automated synthesis platforms could accelerate the exploration of derivatives of this compound. sigmaaldrich.comnih.gov Automated systems can perform multi-step syntheses, including protection, cross-coupling, and deprotection, with high throughput and reproducibility. sigmaaldrich.comacm.org By combining automated synthesis with data analysis and machine learning, the discovery of new molecules based on the 2-(2,6-dibromophenyl) scaffold could be significantly expedited. acm.org

Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantages of Flow |

|---|---|---|---|

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio | Improved safety and selectivity, reduced byproduct formation. researchgate.net |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Highly efficient mixing | Higher reaction rates, improved yields. beilstein-journals.org |

| Scalability | Difficult, requires larger reactors | Straightforward, by running longer or in parallel | Easier transition from lab to production scale. beilstein-journals.org |

| Safety | Handling of bulk hazardous reagents | In-line generation and quenching of hazardous species | Reduced risk of exposure and accidents. rsc.org |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring | Precise control over reaction parameters, high reproducibility. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and reaction mechanisms of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will be indispensable in this endeavor.

The steric crowding caused by the ortho-bromo substituents likely forces the phenyl ring and the dioxolane ring into a non-planar conformation. The preferred conformation can be investigated using advanced Nuclear Magnetic Resonance (NMR) techniques, such as dynamic NMR and Nuclear Overhauser Effect (NOE) studies, in conjunction with lanthanide-shift reagents. rsc.org These methods can provide detailed information about the rotational barriers and the spatial arrangement of the substituents.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms at the molecular level. chemrxiv.org DFT calculations can be used to model the transition states and intermediates of the acetalization reaction, helping to explain the catalytic activity of different systems. rsc.org For subsequent transformations, such as cross-coupling reactions, computational studies can predict the activation barriers for different mechanistic pathways (e.g., oxidative addition/reductive elimination vs. σ-bond metathesis) and rationalize the observed selectivity. dicp.ac.cnresearchgate.net By combining computational predictions with experimental results, a deeper and more predictive understanding of the chemistry of this compound can be achieved.

Q & A

Q. What are the standard synthetic routes for 2-(2,6-Dibromophenyl)-1,3-dioxolane, and how can purity be optimized?

- Methodological Answer : The synthesis of bromophenyl-substituted dioxolanes typically involves acid-catalyzed reactions between diols and brominated aromatic aldehydes or ketones. For example, analogous compounds like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane are synthesized via condensation of 1,3-diols with halogenated benzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . To optimize purity, column chromatography using hexane/ethyl acetate gradients (e.g., 9:1 to 3:7 ratios) is recommended, followed by recrystallization from ethanol or dichloromethane .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic signals of the dioxolane ring (e.g., protons at δ 4.0–5.0 ppm and carbons at δ 60–100 ppm) and aromatic bromine substituents (meta-coupled protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected for C₉H₇Br₂O₂: ~325.88 g/mol) with <2 ppm error .

- IR Spectroscopy : Identify ether C-O-C stretching vibrations (~1100 cm⁻¹) and aromatic C-Br bonds (~550 cm⁻¹) .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane, chloroform). Avoid light and heat due to potential decomposition of the dioxolane ring. For kinetic studies, use anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The 2,6-dibromo substitution pattern creates steric hindrance and electron-deficient aromatic rings, favoring Suzuki-Miyaura couplings with electron-rich boronic acids. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as para-substitution may dominate due to steric constraints .

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE). The bromine atoms may occupy hydrophobic pockets, while the dioxolane oxygen could form hydrogen bonds .

- QSAR Models : Train models on halogenated dioxolane analogs (e.g., IC₅₀ data for anti-inflammatory activity) to predict bioactivity. Include descriptors like logP, polar surface area, and Hammett σ constants .

Q. How does the dioxolane ring modulate the stability of this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability testing in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm). The dioxolane ring is prone to acid-catalyzed hydrolysis, but steric protection from bromine substituents may slow degradation. Compare half-life with non-brominated analogs (e.g., 2-phenyl-1,3-dioxolane) to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.